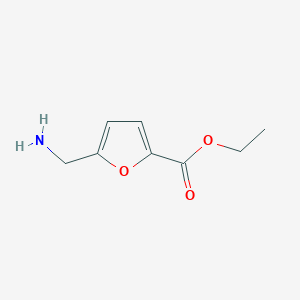

Ethyl 5-(aminomethyl)furan-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-(aminomethyl)furan-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-2-11-8(10)7-4-3-6(5-9)12-7/h3-4H,2,5,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSWZGDLAZFBBPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(O1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30340587 | |

| Record name | ethyl 5-(aminomethyl)furan-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30340587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18707-63-6 | |

| Record name | ethyl 5-(aminomethyl)furan-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30340587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties of Ethyl 5-(aminomethyl)furan-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-(aminomethyl)furan-2-carboxylate is a furan derivative of interest in medicinal chemistry and materials science. This document provides a comprehensive overview of its chemical properties, drawing from available data and information on structurally related compounds. It includes a summary of its physicochemical properties, proposed methodologies for its synthesis and analysis, and a discussion of its potential biological activities based on analogous structures. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of furan-based compounds.

Physicochemical Properties

Quantitative data for Ethyl 5-(aminomethyl)furan-2-carboxylate is primarily based on computational models, with experimental data for some related compounds available for comparison.

Table 1: Physicochemical Properties of Ethyl 5-(aminomethyl)furan-2-carboxylate

| Property | Value | Source |

| Molecular Formula | C₈H₁₁NO₃ | PubChem[1] |

| Molar Mass | 169.18 g/mol | PubChem[1] |

| CAS Number | 18707-63-6 | ChemBK[2] |

| Appearance | Not specified (likely a solid, based on analogs) | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| pKa | Not available | N/A |

| Solubility | Not available | N/A |

| XLogP3 | 0.4 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 4 | PubChem[1] |

Note: The hydrochloride salt of this compound is also commercially available (CAS No. 1030012-30-6).[3]

Synthesis and Purification

Proposed Synthetic Protocol

A potential synthetic approach involves the reduction of an appropriate precursor, such as an azide or a nitrile, or the direct amination of a hydroxymethylfuran derivative. A generalized procedure for the synthesis of a related compound, diethyl 5-amino-3-aryl-furan-2,4-dicarboxylates, involves the reaction of an ethyl (E)-3-aryl-2-cyanoacrylate with ethyl glycinate hydrochloride.[4]

Reaction Scheme (Hypothetical):

A plausible route could involve the conversion of a precursor like ethyl 5-(chloromethyl)furan-2-carboxylate with an amine source.

Experimental Workflow:

Caption: A generalized workflow for the synthesis of Ethyl 5-(aminomethyl)furan-2-carboxylate.

Purification

Purification of the crude product would likely be achieved through standard laboratory techniques.

Purification Protocol:

-

Extraction: Following the reaction, an acid-base extraction can be employed to separate the basic amine product from neutral and acidic impurities.

-

Chromatography: Flash column chromatography using a silica gel stationary phase and a suitable mobile phase (e.g., a gradient of ethyl acetate in hexanes) is a common method for purifying furan derivatives.[4]

-

Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can be used for final purification.

Analytical Characterization

The structure and purity of Ethyl 5-(aminomethyl)furan-2-carboxylate would be confirmed using standard analytical techniques.

Table 2: Analytical Methods for Characterization

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the ethyl ester protons (a quartet and a triplet), furan ring protons (two doublets), and the aminomethyl protons (a singlet). The chemical shifts would be indicative of the electronic environment of each proton. |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the carbons of the furan ring, the ethyl group carbons, and the aminomethyl carbon. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of the compound (169.0739 m/z for [M+H]⁺).[1] |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (amine), C=O stretching (ester), and C-O stretching (furan and ester). |

Analytical Workflow:

Caption: A typical analytical workflow for the characterization of a synthesized organic compound.

Reactivity and Stability

The reactivity of Ethyl 5-(aminomethyl)furan-2-carboxylate is dictated by its functional groups: the primary amine, the ethyl ester, and the furan ring.

-

Amine Group: The aminomethyl group is nucleophilic and basic, and can readily undergo reactions such as acylation, alkylation, and salt formation.

-

Ester Group: The ethyl ester can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid. It can also undergo transesterification or be reduced to an alcohol.

-

Furan Ring: The furan ring is an electron-rich aromatic system that can participate in electrophilic aromatic substitution reactions. It can also be susceptible to oxidation.

Storage and Handling:

Based on safety data for related compounds, Ethyl 5-(aminomethyl)furan-2-carboxylate hydrochloride should be stored at room temperature in a dry and cool place.[3] For the free base, it is advisable to store it under an inert atmosphere to prevent oxidation and degradation. Furan derivatives can be sensitive to light and air.[5]

Potential Biological Activity and Applications

While no specific biological activities or signaling pathways have been reported for Ethyl 5-(aminomethyl)furan-2-carboxylate, the furan-2-carboxylate scaffold is present in numerous compounds with diverse pharmacological properties.[6]

Derivatives of the closely related methyl-5-(hydroxymethyl)-2-furan carboxylate have been investigated for their anticancer and antibacterial activities. For instance, an amine derivative showed cytotoxic effects against HeLa cell lines and inhibitory activity against various bacteria.[7]

Experimental Protocol for Biological Evaluation (based on analogs):

-

Anticancer Activity (MTT Assay):

-

Seed cancer cell lines in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified period (e.g., 48-72 hours).

-

Add MTT solution to each well and incubate to allow the formation of formazan crystals.

-

Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength to determine cell viability. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can then be calculated.

-

-

Antibacterial Activity (Minimum Inhibitory Concentration - MIC):

-

Prepare serial dilutions of the test compound in a suitable broth medium in a 96-well plate.

-

Inoculate each well with a standardized bacterial suspension.

-

Incubate the plates under appropriate conditions for bacterial growth.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Given the biological activities of related furan derivatives, Ethyl 5-(aminomethyl)furan-2-carboxylate represents a valuable scaffold for the development of novel therapeutic agents.

Safety Information

A specific Safety Data Sheet (SDS) for Ethyl 5-(aminomethyl)furan-2-carboxylate is not widely available. However, safety information for its hydrochloride salt and other related furan compounds provides guidance on handling.

For Ethyl 5-(aminomethyl)furan-2-carboxylate hydrochloride, the following GHS pictograms and hazard statements have been reported:

-

Pictograms: GHS07 (Exclamation Mark)

-

Hazard Statements: May cause respiratory irritation, Harmful if swallowed, Causes skin irritation, Causes serious eye irritation.[8]

General Handling Precautions:

-

Use in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

Conclusion

Ethyl 5-(aminomethyl)furan-2-carboxylate is a furan derivative with potential applications in medicinal chemistry and drug discovery. While experimental data on its physicochemical properties are limited, its structural features suggest it is a versatile building block for the synthesis of more complex molecules. This technical guide provides a summary of its known and predicted properties, along with proposed experimental protocols for its synthesis, analysis, and biological evaluation based on the study of closely related compounds. Further experimental investigation is warranted to fully characterize this compound and explore its therapeutic potential.

References

- 1. Ethyl 5-(aminomethyl)furan-2-carboxylate | C8H11NO3 | CID 565895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. chemscene.com [chemscene.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to Ethyl 5-(aminomethyl)furan-2-carboxylate

This technical guide provides a comprehensive overview of Ethyl 5-(aminomethyl)furan-2-carboxylate, a heterocyclic compound of interest to researchers and professionals in drug development. The guide details its chemical identity, properties, and provides illustrative experimental protocols and workflows relevant to its synthesis and evaluation.

Chemical Identity and Nomenclature

The compound with the systematic name ethyl 5-(aminomethyl)furan-2-carboxylate is a disubstituted furan derivative. The furan ring is substituted at the C2 and C5 positions with an ethyl carboxylate group and an aminomethyl group, respectively.

IUPAC Name: ethyl 5-(aminomethyl)furan-2-carboxylate

Synonyms:

-

5-AMINOMETHYL-FURAN-2-CARBOXYLIC ACID ETHYL ESTER

-

Ethyl 5-(aminomethyl)-2-furoate

-

Furane-2-carboxylic acid, 5-aminomethyl-, ethyl ester

-

ethyl 5-(aminomethyl)-2-furoate hydrochloride (for the hydrochloride salt)[1]

Physicochemical Data

The key physicochemical properties of Ethyl 5-(aminomethyl)furan-2-carboxylate are summarized in the table below. This data is essential for its handling, characterization, and use in experimental settings.

| Property | Value | Source |

| CAS Number | 18707-63-6 | [2] |

| Molecular Formula | C₈H₁₁NO₃ | [2] |

| Molecular Weight | 169.18 g/mol | [2] |

| Storage Condition | Room Temperature | [2] |

For the hydrochloride salt form (CAS No. 1030012-30-6):

| Property | Value | Source |

| Molecular Formula | C₈H₁₂ClNO₃ | [1] |

| Molecular Weight | 205.64 g/mol | [1] |

| Storage | Store at room temperature, keep dry and cool. | [1] |

Experimental Protocols

Representative Synthesis of a Furan Carboxylate Derivative:

A general method for the condensation reaction to form furan derivatives involves the reaction of an amine with an acid chloride.[3]

Materials:

-

Amine precursor (1 mmol)

-

Furoyl chloride derivative (1.5 mmol)

-

Pyridine (3 mmol)

-

Anhydrous dichloromethane (10 mL)

-

Water

-

Silica gel for column chromatography

-

Ethyl acetate/hexane mixture for elution

Procedure:

-

A solution of the amine (1 mmol) in anhydrous dichloromethane (10 mL) is cooled to 0 °C with stirring.

-

The acid chloride (1.5 mmol) and pyridine (3 mmol) are slowly added to the cooled solution.

-

The resulting mixture is stirred at 0 °C for 4 hours.

-

The reaction mixture is then partitioned between water and dichloromethane.

-

The organic phase is collected and evaporated under vacuum to dryness.

-

The resulting residue is purified by column chromatography on silica gel, using an ethyl acetate/hexane mixture as the eluent to yield the final product.[3]

Protocol for Biological Activity Screening: Cytotoxicity Assay

Furan derivatives are often evaluated for their potential as anticancer agents.[4][5][6][7] A common initial screening method is a cytotoxicity assay, such as the MTT assay, to determine the compound's effect on cancer cell viability.

Materials:

-

Cancer cell line (e.g., HeLa, HepG2)

-

Complete culture medium

-

96-well plates

-

Test compound (Ethyl 5-(aminomethyl)furan-2-carboxylate) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a detergent solution)

-

Positive control (known cytotoxic agent)

-

Vehicle control (medium with DMSO)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.[8]

-

Compound Addition: Prepare serial dilutions of the test compound in the culture medium. The final DMSO concentration should be kept low (e.g., <0.5%) to avoid solvent toxicity. Add 100 µL of the medium containing the test compounds to the wells.[8]

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Assay: Add MTT solution to each well and incubate for 2-4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.[8]

-

Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Visualizations

The following diagrams, generated using the DOT language, illustrate a representative synthesis pathway and a general experimental workflow for the development of furan-based compounds.

Caption: A representative synthetic pathway for a furan derivative.

Caption: General workflow for synthesis and biological evaluation.

References

- 1. chemscene.com [chemscene.com]

- 2. chembk.com [chembk.com]

- 3. Synthesis of Furan Derivatives Condensed with Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to Ethyl 5-(aminomethyl)furan-2-carboxylate

CAS Number: 18707-63-6

Disclaimer: Publicly available scientific literature contains limited direct experimental data regarding the biological activities of Ethyl 5-(aminomethyl)furan-2-carboxylate. The biological data and associated protocols presented herein are based on closely related and well-studied furan-2-carboxylate analogs. These examples are provided to illustrate the potential applications and methodologies relevant to this class of compounds.

Introduction

Furan-2-carboxylic acid derivatives are a significant class of heterocyclic compounds that have attracted considerable interest in medicinal chemistry and materials science. The furan scaffold is a versatile pharmacophore present in numerous biologically active molecules, exhibiting a wide range of activities including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1] Ethyl 5-(aminomethyl)furan-2-carboxylate, a member of this family, serves as a valuable bifunctional building block for the synthesis of novel therapeutic agents and advanced polymers. Its structure incorporates a reactive primary amine and an ethyl ester, allowing for diverse chemical modifications.

This technical guide provides a comprehensive overview of Ethyl 5-(aminomethyl)furan-2-carboxylate, including its chemical properties, detailed potential synthetic routes, and experimental protocols for biological evaluation based on its structural analogs.

Chemical and Physical Properties

Ethyl 5-(aminomethyl)furan-2-carboxylate is a furan derivative with the molecular formula C8H11NO3.[2][3] Its key identifiers and computed physicochemical properties are summarized below. A hydrochloride salt of this compound is also commercially available (CAS 1030012-30-6).[4]

| Property | Value | Source |

| CAS Number | 18707-63-6 | PubChem[3] |

| Molecular Formula | C8H11NO3 | PubChem[3] |

| Molecular Weight | 169.18 g/mol | PubChem[3] |

| IUPAC Name | ethyl 5-(aminomethyl)furan-2-carboxylate | PubChem[3] |

| Synonyms | Ethyl 5-(aminomethyl)-2-furoate, 5-Aminomethyl-furan-2-carboxylic acid ethyl ester | PubChem[3] |

| XLogP3 | 0.4 | PubChem (Computed)[3] |

| Topological Polar Surface Area (TPSA) | 65.5 Ų | PubChem (Computed)[3] |

| Hydrogen Bond Donors | 1 | PubChem (Computed)[3] |

| Hydrogen Bond Acceptors | 4 | PubChem (Computed)[3] |

| Rotatable Bond Count | 3 | PubChem (Computed)[3] |

Synthesis Protocols

Two plausible synthetic routes for Ethyl 5-(aminomethyl)furan-2-carboxylate are detailed below. Route A represents a "green chemistry" approach starting from a bio-based precursor, while Route B follows a conventional chemical synthesis pathway.

Route A: Enzymatic Synthesis of Precursor and Subsequent Esterification

This route involves the enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid (AMFCA) from 5-(hydroxymethyl)furfural (HMF), followed by a standard Fischer esterification.

This protocol is adapted from the multi-enzyme cascade process described for the conversion of HMF to AMFCA.[5][6] The process utilizes four key enzymes.

-

Materials:

-

5-(hydroxymethyl)furfural (HMF)

-

HMF oxidase (HMFO) from Methylovorus sp.

-

Aldehyde dehydrogenase (ALDH) from Sphingobium sp.

-

Omega-transaminase (ω-TA) from Chromobacterium violaceum

-

Alanine dehydrogenase (AlaDH) from Bacillus subtilis

-

L-Alanine

-

Nicotinamide adenine dinucleotide (NAD+)

-

Catalase

-

Sodium phosphate buffer (NaPi), 100 mM, pH 8.0

-

-

Procedure:

-

Prepare a reaction mixture in 100 mM NaPi buffer (pH 8.0) containing HMF (e.g., 50 mM) and L-Alanine (e.g., 50 mM) as the amine donor.

-

Add the enzymes to the reaction mixture. Optimal concentrations should be determined empirically, but representative concentrations are in the micromolar range (e.g., 0.2-10 µM).

-

Add a catalytic amount of NAD+ and catalase to the mixture. The AlaDH ensures the regeneration of the L-Alanine amine donor and maintains the cofactor balance.

-

Incubate the reaction at 30°C with constant stirring or oscillation for 24-48 hours.

-

Monitor the conversion of HMF to AMFCA using High-Performance Liquid Chromatography (HPLC).

-

Upon completion, the product AMFCA can be purified from the reaction mixture using techniques such as ion-exchange chromatography.

-

Caption: Enzymatic cascade for AMFCA synthesis from HMF.

This is a standard procedure for converting a carboxylic acid to an ethyl ester.

-

Materials:

-

5-(aminomethyl)-2-furancarboxylic acid (AMFCA)

-

Absolute Ethanol (EtOH), anhydrous

-

Sulfuric Acid (H₂SO₄), concentrated

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine, saturated

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

-

Procedure:

-

Suspend AMFCA (1 equivalent) in a large excess of absolute ethanol (e.g., 20-50 equivalents).

-

Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).

-

Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-16 hours.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Neutralize the residue by carefully adding saturated sodium bicarbonate solution until effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude Ethyl 5-(aminomethyl)furan-2-carboxylate by column chromatography on silica gel.

-

Route B: Reductive Amination of Ethyl 5-formylfuran-2-carboxylate

This approach involves the conversion of a furan aldehyde to the corresponding amine.

This protocol is based on general reductive amination procedures for furan aldehydes.

-

Materials:

-

Ethyl 5-formylfuran-2-carboxylate

-

Ammonium chloride (NH₄Cl) or another ammonia source

-

Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (STAB)

-

Methanol (MeOH), anhydrous

-

Hydrochloric acid (HCl) in diethyl ether or dioxane

-

Diethyl ether

-

-

Procedure:

-

Dissolve Ethyl 5-formylfuran-2-carboxylate (1 equivalent) and a source of ammonia such as ammonium chloride (5-10 equivalents) in anhydrous methanol.

-

Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

-

Add the reducing agent, such as sodium cyanoborohydride (1.5-2.0 equivalents), portion-wise to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC.

-

Once complete, quench the reaction by carefully adding water.

-

Remove the methanol under reduced pressure.

-

Make the aqueous residue basic (pH > 9) with NaOH solution and extract with an organic solvent like ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography on silica gel to obtain the free base. If the hydrochloride salt is desired, dissolve the purified free base in diethyl ether and add a solution of HCl in ether/dioxane to precipitate the salt.

-

Biological Activity of Furan Analogs

| Compound/Derivative | Biological Activity | Cell Line / Organism | Quantitative Data (IC₅₀ / MIC) | Source |

| (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate | Cytotoxicity | HeLa (Cervical Cancer) | IC₅₀: 62.37 µg/mL | ResearchGate[7] |

| (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate | Antibacterial | Photogenic Bacteria | MIC: 250 µg/mL | ResearchGate[7] |

| Methyl-5-(hydroxymethyl)-2-furan carboxylate | Anti-inflammatory | - | - | Oriental Journal of Chemistry[8] |

| Bis-2(5H)-furanone derivative (4e) | Cytotoxicity | C6 (Glioma) | IC₅₀: 12.1 µM | PubMed |

Experimental Protocols for Biological Assays

The following are generalized protocols for assessing the potential anticancer and antibacterial activities of the title compound, based on methodologies used for its analogs.

Protocol: In Vitro Cytotoxicity (MTT Assay)

-

Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC₅₀).

-

Materials:

-

Cancer cell line (e.g., HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

-

Prepare serial dilutions of the test compound in the culture medium.

-

Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle controls (DMSO) and untreated controls.

-

Incubate the plate for another 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours, allowing viable cells to form formazan crystals.

-

Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value by plotting viability against compound concentration.

-

Protocol: Antibacterial Minimum Inhibitory Concentration (MIC)

-

Objective: To determine the lowest concentration of the compound that inhibits visible bacterial growth (MIC).

-

Materials:

-

Bacterial strain (e.g., Staphylococcus aureus)

-

Mueller-Hinton Broth (MHB)

-

Test compound (dissolved in DMSO)

-

96-well microtiter plates

-

-

Procedure:

-

Prepare a stock solution of the test compound in DMSO.

-

In a 96-well plate, perform two-fold serial dilutions of the compound in MHB to achieve a range of concentrations.

-

Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard and dilute it in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Add the bacterial suspension to each well containing the diluted compound.

-

Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

-

Caption: General workflow for synthesis and biological evaluation.

References

- 1. benchchem.com [benchchem.com]

- 2. chembk.com [chembk.com]

- 3. Ethyl 5-(aminomethyl)furan-2-carboxylate | C8H11NO3 | CID 565895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. mediatum.ub.tum.de [mediatum.ub.tum.de]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]

Synthesis of Ethyl 5-(aminomethyl)furan-2-carboxylate from ethyl 5-(hydroxymethyl)furan-2-carboxylate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The transformation of ethyl 5-(hydroxymethyl)furan-2-carboxylate to ethyl 5-(aminomethyl)furan-2-carboxylate is a critical process in medicinal chemistry, yielding a versatile building block for the synthesis of a wide array of biologically active molecules. The furan scaffold is a valuable pharmacophore, and its derivatives have shown promise in anticancer, antibacterial, and anti-inflammatory applications. This technical guide provides a detailed overview of the primary synthetic routes, complete with experimental protocols and quantitative data, to facilitate the efficient and reproducible synthesis of this key amine derivative.

Synthetic Strategies and Methodologies

The most prevalent and effective method for the synthesis of ethyl 5-(aminomethyl)furan-2-carboxylate from its hydroxymethyl precursor involves a two-step sequence. This process is initiated by the conversion of the hydroxyl group into a more effective leaving group, typically a halide, followed by a nucleophilic substitution with an amine source. An alternative pathway proceeds through an azide intermediate, which is subsequently reduced to the desired amine.

Two-Step Synthesis via Halogenation and Amination

This primary route is often favored for its reliability and scalability.

Step 1: Synthesis of Ethyl 5-(Chloromethyl)furan-2-carboxylate

The initial step involves the chlorination of the hydroxymethyl group. While direct chlorination of ethyl 5-(hydroxymethyl)furan-2-carboxylate can be achieved using various chlorinating agents, a well-documented procedure involves the oxidation of the related 5-(chloromethyl)furfural followed by esterification. A similar transformation can be adapted for ethyl 5-(hydroxymethyl)furan-2-carboxylate using a suitable chlorinating agent like thionyl chloride or a Vilsmeier-Haack type reagent.

Step 2: Amination of Ethyl 5-(Chloromethyl)furan-2-carboxylate

The resulting chloromethyl intermediate is then subjected to amination. This can be accomplished using various nitrogen nucleophiles. A common method is the Gabriel synthesis, which utilizes potassium phthalimide followed by hydrolysis or hydrazinolysis to afford the primary amine. Alternatively, direct amination with ammonia or a protected amine equivalent can be employed. For instance, amination of similar furan derivatives has been successfully achieved using tryptamine and 1,3-diaminopropane.

Alternative Route: Azide Formation and Reduction

An alternative strategy involves the conversion of the hydroxymethyl group to an azidomethyl group, which is then reduced to the amine.

Step 1: Synthesis of Ethyl 5-(Azidomethyl)furan-2-carboxylate

The hydroxymethyl compound is first converted to a sulfonate ester (e.g., tosylate or mesylate) to create a good leaving group. Subsequent reaction with sodium azide in a polar aprotic solvent yields the azido intermediate.

Step 2: Reduction of Ethyl 5-(Azidomethyl)furan-2-carboxylate

The azide is then reduced to the primary amine. This can be achieved through various methods, including catalytic hydrogenation (e.g., using palladium on carbon) or with reducing agents like lithium aluminum hydride or triphenylphosphine (Staudinger reaction).

Experimental Protocols

The following are detailed experimental protocols adapted from literature for the synthesis of ethyl 5-(aminomethyl)furan-2-carboxylate.

Protocol 1: Synthesis of Ethyl 5-(Chloromethyl)furan-2-carboxylate

-

Materials: Ethyl 5-(hydroxymethyl)furan-2-carboxylate, thionyl chloride, dichloromethane (DCM), pyridine (catalytic amount).

-

Procedure:

-

To a solution of ethyl 5-(hydroxymethyl)furan-2-carboxylate (1 equivalent) in anhydrous DCM, cooled to 0 °C, add a catalytic amount of pyridine.

-

Slowly add thionyl chloride (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by pouring it into ice-cold water.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 5-(chloromethyl)furan-2-carboxylate.

-

Purify the product by column chromatography on silica gel.

-

Protocol 2: Synthesis of Ethyl 5-(Aminomethyl)furan-2-carboxylate via Gabriel Synthesis

-

Materials: Ethyl 5-(chloromethyl)furan-2-carboxylate, potassium phthalimide, dimethylformamide (DMF), hydrazine hydrate.

-

Procedure:

-

Dissolve ethyl 5-(chloromethyl)furan-2-carboxylate (1 equivalent) and potassium phthalimide (1.1 equivalents) in anhydrous DMF.

-

Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.

-

After cooling to room temperature, pour the mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the phthalimide intermediate.

-

Dissolve the intermediate in ethanol and add hydrazine hydrate (2 equivalents).

-

Reflux the mixture for 4 hours.

-

After cooling, filter off the precipitate (phthalhydrazide).

-

Concentrate the filtrate and purify the residue by column chromatography to obtain ethyl 5-(aminomethyl)furan-2-carboxylate.

-

Quantitative Data Summary

The following table summarizes typical yields for the key synthetic steps.

| Reaction Step | Starting Material | Product | Reagents | Typical Yield (%) |

| Chlorination | Ethyl 5-(hydroxymethyl)furan-2-carboxylate | Ethyl 5-(chloromethyl)furan-2-carboxylate | Thionyl chloride, Pyridine | 75-85 |

| Amination (Gabriel Synthesis) | Ethyl 5-(chloromethyl)furan-2-carboxylate | Ethyl 5-(aminomethyl)furan-2-carboxylate | Potassium phthalimide, Hydrazine hydrate | 60-70 |

| Azidation (from Tosylate) | Ethyl 5-(tosyloxymethyl)furan-2-carboxylate | Ethyl 5-(azidomethyl)furan-2-carboxylate | Sodium azide | 85-95 |

| Reduction (Catalytic Hydrogenation) | Ethyl 5-(azidomethyl)furan-2-carboxylate | Ethyl 5-(aminomethyl)furan-2-carboxylate | H₂, Pd/C | >90 |

Visualizing the Synthetic Workflow

To provide a clear overview of the synthetic process, the following diagrams illustrate the logical flow of the described methodologies.

Caption: Workflow for the two-step synthesis via halogenation and amination.

Caption: Alternative synthetic route via an azide intermediate.

This guide provides a foundational understanding and practical protocols for the synthesis of ethyl 5-(aminomethyl)furan-2-carboxylate. Researchers are encouraged to adapt and optimize these methods based on their specific laboratory conditions and available resources.

Molecular weight and formula of Ethyl 5-(aminomethyl)furan-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, a representative synthesis protocol, and a logical workflow for Ethyl 5-(aminomethyl)furan-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science.

Core Compound Data

Ethyl 5-(aminomethyl)furan-2-carboxylate is a furan derivative featuring both an ester and an aminomethyl functional group. These reactive sites make it a versatile building block for the synthesis of more complex molecules, including potential pharmaceutical agents and novel polymers.

Below is a summary of its key quantitative data. Note that the compound is often supplied or synthesized as a hydrochloride salt, for which the data is also provided for comparison.

| Property | Value | Salt Form (HCl) |

| Molecular Formula | C₈H₁₁NO₃[1][2] | C₈H₁₂ClNO₃[3] |

| Molecular Weight | 169.18 g/mol [1] | 205.64 g/mol [3][4] |

| IUPAC Name | ethyl 5-(aminomethyl)furan-2-carboxylate[1] | ethyl 5-(aminomethyl)furan-2-carboxylate hydrochloride[3] |

| CAS Number | 18707-63-6[1][2] | 1030012-30-6[3][4] |

Representative Experimental Protocols

Detailed experimental protocols for the synthesis of Ethyl 5-(aminomethyl)furan-2-carboxylate are not extensively detailed in publicly available literature. However, a plausible synthetic route can be extrapolated from established methods for analogous furan derivatives. The following protocol is a representative example based on common organic synthesis techniques for similar structures, such as the reductive amination of a corresponding aldehyde.

Objective: To synthesize Ethyl 5-(aminomethyl)furan-2-carboxylate from Ethyl 5-formylfuran-2-carboxylate.

Materials:

-

Ethyl 5-formylfuran-2-carboxylate (1 equivalent)

-

Ammonia solution (or an appropriate amine source)

-

A reducing agent such as sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with a palladium catalyst (H₂/Pd)

-

An appropriate solvent (e.g., Methanol, Ethanol)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Methodology:

-

Reaction Setup: Dissolve Ethyl 5-formylfuran-2-carboxylate (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Imine Formation: Add an excess of the ammonia solution to the flask. Stir the mixture at room temperature to facilitate the formation of the corresponding imine intermediate. The reaction progress can be monitored using Thin-Layer Chromatography (TLC).

-

Reduction: Once imine formation is substantial, cool the reaction mixture in an ice bath. Cautiously add the reducing agent (e.g., sodium cyanoborohydride, 1.5 equivalents) in portions. Allow the reaction to warm to room temperature and stir for 12-16 hours.[5]

-

Work-up: After the reaction is complete (as monitored by TLC), concentrate the mixture under reduced pressure to remove the solvent.[5]

-

Extraction: Partition the resulting residue between ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.[5][6]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter the solution, and concentrate it under reduced pressure to yield the crude product.[5][6]

-

Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure Ethyl 5-(aminomethyl)furan-2-carboxylate.[6]

Visualized Synthesis Workflow

The following diagram illustrates a generalized logical workflow for the chemical synthesis and purification of the target compound, as described in the protocol above.

Caption: Logical workflow for the synthesis of Ethyl 5-(aminomethyl)furan-2-carboxylate.

References

An In-depth Technical Guide on the Biological Activity of Furan-2-Carboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction to Furan-2-Carboxylate Derivatives

Furan, a five-membered aromatic heterocyclic compound containing one oxygen atom, serves as a foundational scaffold in a multitude of biologically active compounds.[1][2][3][4] Its derivatives, particularly furan-2-carboxylate esters and amides, have garnered significant attention in medicinal chemistry. The furan ring's electronic properties and its capacity for both polar and non-polar interactions allow it to act as a bioisostere for other aromatic systems, like phenyl rings, often improving pharmacokinetic profiles such as metabolic stability and bioavailability.[2] This versatility has led to the development of furan-containing compounds with a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[1][4][5][6]

1.1. Chemical Structure and Properties

The core of a furan-2-carboxylate derivative is the furan ring with a carboxylate group (-COOR) or a carboxamide group (-CONHR) at the C2 position. The reactivity and biological activity of these molecules can be finely tuned by modifying the substituents on the furan ring (e.g., at the C5 position with a halogen) and on the ester or amide moiety.[7] These modifications influence key physicochemical properties like lipophilicity, electronic distribution, and steric hindrance, which are critical for target binding and cellular uptake.[7]

1.2. Significance in Medicinal Chemistry

The furan-2-carboxylate scaffold is a privileged structure in drug discovery. Its derivatives have been explored for a vast range of therapeutic applications. For example, nitrofurantoin is a well-known antibacterial agent used for urinary tract infections, and its activity is directly linked to the furan ring.[2] The ability to synthesize a diverse library of these derivatives allows for extensive structure-activity relationship (SAR) studies, paving the way for the rational design of potent and selective therapeutic agents.[2]

Biological Activities of Furan-2-Carboxylate Derivatives

Furan-2-carboxylate derivatives exhibit a remarkable breadth of biological activities, making them a focal point of research for new therapeutic agents.

2.1. Antimicrobial Activity

2.1.1. Antibacterial Activity Numerous studies have demonstrated the efficacy of furan-2-carboxylate derivatives against both Gram-positive and Gram-negative bacteria.[2][3] For instance, certain 3-aryl-3-(furan-2-yl)propanoic acid derivatives have shown promising activity against Escherichia coli and Staphylococcus aureus.[3][8] Carbamothioyl-furan-2-carboxamide derivatives have also displayed significant inhibition against various bacterial strains.[9] The mechanism of action often involves disruption of bacterial cellular processes, which can be modulated by the specific substituents on the furan scaffold.

2.1.2. Antifungal Activity In addition to antibacterial effects, these compounds are also effective against fungal pathogens.[2] Carboxamide derivatives have shown significant activity against fungal strains like Candida albicans and Aspergillus species.[2][9] For example, specific furan-2-carboxamide derivatives containing a 2,4-dinitrophenylhydrazone moiety have been identified as potent antifungal agents.[10]

2.2. Anticancer Activity

2.2.1. Cytotoxicity against Cancer Cell Lines Furan-2-carboxylate derivatives have emerged as a promising class of anticancer agents, exhibiting potent cytotoxic activity against a range of human cancer cell lines.[5][11] Studies have reported significant antiproliferative effects against cervical (HeLa), colorectal (SW620), and breast (MCF-7) cancer cell lines.[11][12][13] For example, certain novel furan derivatives have shown IC50 values in the low micromolar and even nanomolar range.[11][13] One study highlighted a p-tolylcarbamothioyl)furan-2-carboxamide derivative that significantly reduced the viability of hepatocellular carcinoma cells.[9]

2.2.2. Mechanism of Action The anticancer mechanisms of these derivatives are multifaceted. Some compounds induce cell cycle arrest, particularly at the G2/M phase, and trigger apoptosis through the intrinsic mitochondrial pathway.[11] This is often characterized by an increase in the expression of pro-apoptotic proteins like p53 and Bax, and a decrease in the anti-apoptotic protein Bcl-2.[11] Other derivatives have been found to suppress key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt and Wnt/β-catenin pathways, by promoting the activity of the tumor suppressor PTEN.[12][13]

2.3. Anti-inflammatory Activity

Furan derivatives are known to possess significant anti-inflammatory properties.[1][6] The mechanism often involves the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and the suppression of inflammatory signaling pathways.[2] Investigations have shown that these compounds can inhibit the production of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), inducible nitric oxide synthase (iNOS), and prostaglandins.[1][14] Some furan derivatives exert their anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways.[1][14]

Quantitative Data Summary

The following tables summarize the quantitative biological activity data for representative furan-2-carboxylate derivatives from various studies.

Table 1: Antibacterial Activity of Furan-2-Carboxylate Derivatives

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Escherichia coli | 64 | [3] |

| Carbamothioyl-furan-2-carboxamides | E. coli, S. aureus, B. cereus | 230 - 280 | [9] |

| Amine derivative of Methyl-5-(hydroxymethyl)-2-furan carboxylate | Photogenic bacteria | 250 | [15] |

| Carboxamides with 2,4-dinitrophenyl | Various bacterial strains | 150.7 - 295 | [9] |

Table 2: Antifungal Activity of Furan-2-Carboxylate Derivatives

| Compound Class | Fungal Strain | Activity/MIC | Reference |

| Furan-2-carboxamide derivatives | Candida species | Significant Inhibition | [8] |

| Carboxamides with 2,4-dinitrophenyl | Various fungal strains | Significant Inhibition | [9] |

| Furan-2-carboxamide (Compound 8a) | Not Specified | Most Active | [10] |

Table 3: Cytotoxicity of Furan-2-Carboxylate Derivatives against Cancer Cell Lines

| Compound Class/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Furan derivatives (compounds 1, 24, etc.) | HeLa | 0.08 - 8.79 | [13] |

| Furan-based pyridine carbohydrazide (4) | MCF-7 | 4.06 | [11] |

| Furan-based N-phenyl triazinone (7) | MCF-7 | 2.96 | [11] |

| Amine derivative of Methyl-5-(hydroxymethyl)-2-furan carboxylate | HeLa | 62.37 (µg/mL) | [15] |

Signaling Pathways and Mechanisms of Action

4.1. Induction of Apoptosis in Cancer Cells

Certain furan-2-carboxylate derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. This is often initiated through the intrinsic pathway, which involves the mitochondria. The compounds can lead to an upregulation of the tumor suppressor protein p53, which in turn increases the expression of the pro-apoptotic protein Bax and decreases the expression of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspases, which execute the apoptotic process.

Caption: Apoptosis induction pathway by furan-2-carboxylate derivatives.

4.2. Modulation of Inflammatory Pathways

The anti-inflammatory activity of furan derivatives is often linked to their ability to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus. Once in the nucleus, NF-κB binds to DNA and promotes the transcription of various pro-inflammatory genes, including those for cytokines like TNF-α and enzymes like COX-2. Furan derivatives can interfere with this pathway, potentially by inhibiting the degradation of IκB, thereby preventing NF-κB translocation and reducing the expression of inflammatory mediators.

Caption: Inhibition of the NF-κB signaling pathway.

Experimental Protocols

5.1. General Synthesis of Furan-2-Carboxylate Derivatives

Furan-2-carboxylate derivatives can be synthesized through various methods. A common approach involves the reaction of 2-furoic acid with an alcohol in the presence of an acid catalyst for esterification, or with an amine for amidation. Microwave-assisted synthesis has been shown to be an efficient method under mild conditions.[16] Other strategies include the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones.[17][18]

Caption: General workflow for the synthesis of derivatives.

5.2. Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

-

Preparation: A two-fold serial dilution of the furan derivative is prepared in a liquid growth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (bacterium or fungus).

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

5.3. MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[9]

-

Cell Seeding: Cancer cells are seeded into a 96-well plate and allowed to adhere overnight.

-

Treatment: The cells are treated with various concentrations of the furan derivative and incubated for a specified period (e.g., 48 hours).[9]

-

MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[9]

-

Measurement: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 490 nm).[9] Cell viability is calculated relative to untreated control cells.

5.4. Western Blot Analysis for Protein Expression

This technique is used to detect specific proteins in a sample and was employed to explore the targets of certain furan derivatives.[12][13]

-

Protein Extraction: Cells are lysed to extract total proteins.

-

SDS-PAGE: The protein lysate is separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is blocked to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., Bax, Bcl-2, p53), followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: A substrate is added that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence), which is captured on film or by a digital imager.

Conclusion and Future Perspectives

Furan-2-carboxylate derivatives represent a highly versatile and pharmacologically significant class of compounds. Their broad spectrum of biological activities, including potent antimicrobial, anticancer, and anti-inflammatory effects, underscores their potential in drug discovery and development. The ability to readily modify their structure allows for the optimization of activity and selectivity.

Future research should focus on elucidating the precise molecular targets and mechanisms of action for the most promising derivatives. Advanced computational studies, such as molecular docking, can aid in the rational design of next-generation compounds with enhanced efficacy and reduced toxicity. Furthermore, in vivo studies are crucial to validate the therapeutic potential of these compounds and to assess their pharmacokinetic and safety profiles, paving the way for their potential clinical application.

References

- 1. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. ijabbr.com [ijabbr.com]

- 4. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacological activity of furan derivatives [wisdomlib.org]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis, Characterization, and Antimicrobial Evaluation of New Furan-2-Carboxamide Derivatives | Bentham Science [eurekaselect.com]

- 11. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. eurekaselect.com [eurekaselect.com]

- 13. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. oled-intermediates.com [oled-intermediates.com]

- 18. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]

The Pivotal Role of Ethyl 5-(aminomethyl)furan-2-carboxylate in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-(aminomethyl)furan-2-carboxylate is a heterocyclic building block with significant potential in pharmaceutical synthesis. As a bifunctional molecule, it incorporates both a reactive aminomethyl group and an ethyl ester, rendering it a versatile intermediate for the construction of complex molecular architectures. This technical guide explores the synthesis, potential applications, and derivatization of Ethyl 5-(aminomethyl)furan-2-carboxylate, drawing upon data from closely related furan analogs to highlight its role as a valuable scaffold in medicinal chemistry. While direct literature on this specific intermediate is limited, this document serves as a comprehensive resource for researchers looking to leverage its unique structural features in the design of novel therapeutic agents.

Introduction: The Furan Scaffold in Medicinal Chemistry

Furan, a five-membered aromatic heterocycle containing an oxygen atom, is a privileged scaffold in drug discovery.[1] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties.[1][2] The furan ring can act as a bioisostere for other aromatic systems, such as benzene or thiophene, offering advantages in terms of metabolic stability, solubility, and receptor binding interactions. Ethyl 5-(aminomethyl)furan-2-carboxylate emerges as a key intermediate by providing two distinct points for chemical modification, allowing for the systematic exploration of chemical space in lead optimization.

Synthesis of Ethyl 5-(aminomethyl)furan-2-carboxylate

While specific, detailed protocols for the synthesis of Ethyl 5-(aminomethyl)furan-2-carboxylate (CAS: 18707-63-6) are not extensively reported in peer-reviewed literature, a plausible synthetic route can be conceptualized based on established furan chemistry. A common strategy involves the derivatization of more readily available furan precursors.

A potential synthetic pathway could commence from Ethyl 5-(chloromethyl)furan-2-carboxylate. The introduction of the amino functionality can be achieved through a nucleophilic substitution reaction with a suitable nitrogen source, such as ammonia or a protected amine equivalent, followed by deprotection if necessary.

Caption: Plausible synthetic route to Ethyl 5-(aminomethyl)furan-2-carboxylate.

Role as a Pharmaceutical Intermediate

The utility of Ethyl 5-(aminomethyl)furan-2-carboxylate as a pharmaceutical intermediate lies in the orthogonal reactivity of its two functional groups. The primary amine can be readily acylated, alkylated, or used in reductive amination reactions to introduce a wide array of substituents. The ethyl ester, on the other hand, can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing another avenue for derivatization.

This dual functionality allows for the construction of diverse compound libraries for high-throughput screening. For instance, the aminomethyl group can be coupled with various carboxylic acids to form a series of amides, while the ester can be reacted with different amines to generate a complementary set of amides.

Caption: General workflow for the utilization as a pharmaceutical intermediate.

Potential Therapeutic Applications of Derivatives

Based on the known biological activities of structurally related furan derivatives, compounds synthesized from Ethyl 5-(aminomethyl)furan-2-carboxylate are anticipated to have potential in several therapeutic areas.

Anticancer Activity

Derivatives of furan-2-carboxylic acid have demonstrated significant cytotoxicity against various cancer cell lines.[2] For example, amine derivatives of a related compound, methyl-5-(hydroxymethyl)-2-furan carboxylate, have shown activity against HeLa and HepG2 cancer cell lines.[3] By modifying the aminomethyl and ester moieties of Ethyl 5-(aminomethyl)furan-2-carboxylate, novel analogs with enhanced potency and selectivity could be developed.

Antibacterial and Antifungal Activity

The furan nucleus is a component of several antimicrobial agents.[1] Furan derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria.[1] The introduction of diverse functional groups onto the Ethyl 5-(aminomethyl)furan-2-carboxylate scaffold could lead to the discovery of new antibacterial and antifungal compounds.

Data Presentation: Properties of Related Furan Derivatives

Due to the limited availability of quantitative data for Ethyl 5-(aminomethyl)furan-2-carboxylate itself, the following tables summarize data for closely related furan derivatives to provide a comparative context for researchers.

Table 1: Physicochemical Properties of Related Furan Intermediates

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Ethyl 5-(aminomethyl)furan-2-carboxylate | 18707-63-6 | C₈H₁₁NO₃ | 169.18 |

| Ethyl 5-(aminomethyl)furan-2-carboxylate hydrochloride | 1030012-30-6 | C₈H₁₂ClNO₃ | 205.64 |

| Ethyl 5-(chloromethyl)-2-methyl-3-furoate | Not Available | C₉H₁₁ClO₃ | 202.64 |

Table 2: Biological Activity of Structurally Similar Furan Derivatives

| Compound/Derivative | Target/Assay | Activity | Reference |

| Amine derivative of methyl-5-(hydroxymethyl)-2-furan carboxylate | HeLa cell line | IC₅₀ = 62.37 µg/mL | [3] |

| Amine derivative of methyl-5-(hydroxymethyl)-2-furan carboxylate | Photogenic bacteria | MIC = 250 µg/mL | [3] |

Experimental Protocols (Adapted from Related Syntheses)

The following are generalized experimental protocols adapted from the synthesis of other furan derivatives and can serve as a starting point for the synthesis and derivatization of Ethyl 5-(aminomethyl)furan-2-carboxylate.

General Procedure for Amide Coupling (Derivatization of the Aminomethyl Group)

-

Dissolve Ethyl 5-(aminomethyl)furan-2-carboxylate (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, DMF).

-

Add the desired carboxylic acid (1.1 eq) and a coupling agent (e.g., HBTU, HATU; 1.2 eq).

-

Add a non-nucleophilic base (e.g., DIPEA, triethylamine; 2.0 eq) and stir the reaction mixture at room temperature for 4-12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

General Procedure for Ester Hydrolysis

-

Dissolve Ethyl 5-(aminomethyl)furan-2-carboxylate (1.0 eq) in a mixture of a suitable organic solvent (e.g., THF, methanol) and water.

-

Add an excess of a base (e.g., lithium hydroxide, sodium hydroxide; 2-3 eq).

-

Stir the mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to pH ~3-4.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the carboxylic acid.

Conclusion

Ethyl 5-(aminomethyl)furan-2-carboxylate represents a promising and versatile building block for the synthesis of novel pharmaceutical agents. Its bifunctional nature allows for the creation of large and diverse compound libraries, facilitating the exploration of structure-activity relationships. While direct experimental data for this specific intermediate is not abundant, the well-established chemistry and broad biological activities of the furan scaffold underscore its potential. This guide provides a foundational resource for researchers to design and synthesize new furan-based molecules with the potential for significant therapeutic impact in areas such as oncology and infectious diseases. Further investigation into the synthesis and application of this intermediate is warranted to fully unlock its potential in drug discovery.

References

Navigating the Stability of Ethyl 5-(aminomethyl)furan-2-carboxylate: A Technical Guide for Researchers

For Immediate Release

This technical guide offers an in-depth analysis of the stability and recommended storage conditions for Ethyl 5-(aminomethyl)furan-2-carboxylate and its hydrochloride salt. Geared towards researchers, scientists, and professionals in drug development, this document synthesizes known chemical principles and data from analogous structures to provide a comprehensive framework for handling and storing this compound, for which specific public stability data is limited.

Ethyl 5-(aminomethyl)furan-2-carboxylate is a trifunctional molecule incorporating a furan ring, an ethyl ester, and an aminomethyl group. Each of these functional groups presents unique stability considerations that can influence the compound's shelf-life and degradation profile. Understanding these potential liabilities is crucial for ensuring the integrity of research and the development of safe and effective pharmaceuticals.

Recommended Storage Conditions

While specific long-term stability data for Ethyl 5-(aminomethyl)furan-2-carboxylate is not extensively published, general recommendations can be inferred from chemical supplier data and the known properties of related furan and amine compounds. To minimize degradation, the following storage conditions are advised.[1][2][3][4]

| Parameter | Recommended Condition | Rationale |

| Form | Hydrochloride Salt | The amine is likely more stable as a salt, reducing its nucleophilicity and susceptibility to oxidative degradation. |

| Temperature | 2-8°C[2][4] | Refrigeration slows down potential degradation reactions, including hydrolysis and polymerization. |

| Atmosphere | Inert Gas (e.g., Argon, Nitrogen)[3] | The furan ring and aminomethyl group are susceptible to oxidation. An inert atmosphere minimizes this risk. |

| Light | Amber Vial / Protection from Light[3] | Furan rings can be susceptible to photodecomposition. Protection from light is a critical precaution. |

| Moisture | Tightly Sealed Container in a Dry Environment | Prevents hydrolysis of the ethyl ester and minimizes moisture-related degradation of the furan ring. |

Potential Degradation Pathways

The unique combination of a furan ring, an ester, and an amine in Ethyl 5-(aminomethyl)furan-2-carboxylate suggests several potential degradation pathways. These include hydrolysis, oxidation, and photodecomposition.

Hydrolysis

The ethyl ester is susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid and ethanol. The presence of the neighboring aminomethyl group could potentially influence the rate of this reaction.

Oxidation

Both the furan ring and the aminomethyl group are prone to oxidation. The furan ring can undergo oxidative cleavage, leading to the formation of various ring-opened byproducts. The primary amine of the aminomethyl group can be oxidized to form corresponding imines, nitroso, or nitro compounds.

Photodecomposition

Furan-containing compounds can be sensitive to light. UV radiation can induce photochemical reactions, leading to polymerization or the formation of various degradation products. The exact nature of these products would require specific photostability studies.

Recommended Experimental Protocols for Stability Assessment

A comprehensive understanding of the stability of Ethyl 5-(aminomethyl)furan-2-carboxylate requires a systematic approach, including forced degradation studies and long-term stability testing under various conditions. The following experimental framework is proposed based on established pharmaceutical industry practices.[5][6][7]

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish degradation pathways. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.

| Stress Condition | Proposed Protocol |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours. |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 24-48 hours. |

| Oxidation | 3% H₂O₂ at room temperature for 24-48 hours. |

| Thermal Degradation | Solid-state at 80°C for 72 hours. |

| Photostability | Expose to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. |

Analytical Methodology

A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly employed technique for this purpose.

Example HPLC Method Parameters:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and a suitable buffer (e.g., phosphate or acetate buffer) at a pH that provides good peak shape for the amine.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a wavelength of maximum absorbance for the furan ring system.

-

Temperature: 30°C.

Long-Term Stability Study

A long-term stability study should be conducted on at least one batch of the compound, stored under the recommended conditions.

| Storage Condition | Testing Time Points |

| 2-8°C | 0, 3, 6, 9, 12, 18, 24, and 36 months |

| 25°C / 60% RH | 0, 3, 6, 9, and 12 months |

| 40°C / 75% RH | 0, 1, 3, and 6 months |

The following workflow diagram illustrates the proposed stability testing strategy.

References

- 1. chemscene.com [chemscene.com]

- 2. 18707-63-6|Ethyl 5-(aminomethyl)furan-2-carboxylate|BLD Pharm [bldpharm.com]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. 1030012-30-6|Ethyl 5-(aminomethyl)furan-2-carboxylate hydrochloride|BLD Pharm [bldpharm.com]

- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 6. biopharminternational.com [biopharminternational.com]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 5-(Aminomethyl)furan-2-carboxylate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, handling procedures, and potential applications of Ethyl 5-(aminomethyl)furan-2-carboxylate hydrochloride. The information is intended for professionals in research and drug development.

Chemical and Physical Properties

Ethyl 5-(aminomethyl)furan-2-carboxylate hydrochloride is a furan derivative with potential applications in medicinal chemistry and materials science. Below is a summary of its key properties.

Table 1: Physicochemical Properties of Ethyl 5-(aminomethyl)furan-2-carboxylate Hydrochloride and its Free Base

| Property | Value (Hydrochloride Salt) | Value (Free Base) | Reference |

| CAS Number | 1030012-30-6 | 18707-63-6 | [1][2][3] |

| Molecular Formula | C₈H₁₂ClNO₃ | C₈H₁₁NO₃ | [1][2] |

| Molecular Weight | 205.64 g/mol | 169.18 g/mol | [1][2] |

| Appearance | Solid | Not Specified | [4] |

| Purity | ≥97% | Not Specified | [1] |

| Storage Conditions | Room temperature, keep dry and cool | Not Specified | [1] |

| Topological Polar Surface Area (TPSA) | 65.46 Ų | 65.5 Ų | [1][2] |

| logP (Computed) | 1.3368 | 0.4 | [1][2] |

Safety and Handling

Proper handling of Ethyl 5-(aminomethyl)furan-2-carboxylate hydrochloride is crucial to ensure laboratory safety.

Table 2: Hazard Identification and Precautionary Measures

| Hazard Statement | Precautionary Statement |

| H302: Harmful if swallowed | P264: Wash hands thoroughly after handling. |

| H315: Causes skin irritation | P270: Do not eat, drink or smoke when using this product. |

| H319: Causes serious eye irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| H335: May cause respiratory irritation | P261: Avoid breathing dust/fumes/gas/mist/vapors/spray. |

| P271: Use only outdoors or in a well-ventilated area. |

First Aid Measures:

-

If Swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.

-

In Case of Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

Storage and Disposal: Store in a well-ventilated place. Keep container tightly closed. Store locked up. Dispose of contents/container to an approved waste disposal plant.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of Ethyl 5-(aminomethyl)furan-2-carboxylate hydrochloride are not explicitly available. However, based on the synthesis of analogous furan derivatives, a plausible synthetic route can be proposed.

Proposed Synthesis Workflow:

Caption: Proposed synthesis workflow for Ethyl 5-(aminomethyl)furan-2-carboxylate hydrochloride.

General Experimental Procedure (Hypothetical):

-

Amination: Ethyl 5-(chloromethyl)furan-2-carboxylate would be reacted with a source of ammonia, such as a solution of ammonia in an organic solvent or ammonium hydroxide, to displace the chloride and form the primary amine. This reaction is typically carried out at room temperature or with gentle heating.

-

Work-up and Isolation of the Free Base: After the reaction is complete, the reaction mixture would be subjected to an aqueous work-up to remove excess ammonia and any salts. The organic layer containing the free base, Ethyl 5-(aminomethyl)furan-2-carboxylate, would be dried and the solvent evaporated.

-

Salt Formation: The crude free base would be dissolved in a suitable anhydrous organic solvent (e.g., diethyl ether, ethanol). A solution of hydrogen chloride in the same or a compatible solvent would then be added dropwise with stirring.

-

Isolation and Purification of the Hydrochloride Salt: The precipitated Ethyl 5-(aminomethyl)furan-2-carboxylate hydrochloride would be collected by filtration, washed with a non-polar solvent to remove impurities, and dried under vacuum. Further purification could be achieved by recrystallization from an appropriate solvent system.

Analytical Characterization Workflow:

Caption: Workflow for the analytical characterization of the synthesized compound.

Potential Biological Applications

While direct biological studies on Ethyl 5-(aminomethyl)furan-2-carboxylate hydrochloride are limited in publicly available literature, the furan-2-carboxylate scaffold is present in numerous compounds with demonstrated biological activity.[5]

Anticancer and Antibacterial Potential:

Derivatives of furan-2-carboxylic acid have shown promise as both anticancer and antibacterial agents.[5] Studies on related compounds, such as methyl 5-(hydroxymethyl)-2-furan carboxylate derivatives, have demonstrated cytotoxicity against various cancer cell lines and inhibitory activity against pathogenic bacteria.[6]

Table 3: Biological Activities of Structurally Related Furan Derivatives

| Compound Class | Biological Activity | Example Reference |

| Furan-2-carboxylic acid derivatives | Anticancer, Antibacterial, Antiviral, Anti-inflammatory | [5] |

| Methyl 5-(hydroxymethyl)-2-furan carboxylate derivatives | Cytotoxicity against HeLa and HepG2 cancer cell lines | [6] |

| Antibacterial activity against Staphylococcus aureus and Bacillus cereus | [6] |

Hypothesized Signaling Pathway Involvement:

Given the structural similarities to other bioactive molecules, it is plausible that Ethyl 5-(aminomethyl)furan-2-carboxylate hydrochloride could interact with various cellular targets. However, without experimental data, any proposed signaling pathway is speculative. Research into its biological effects would be necessary to elucidate its mechanism of action.

Caption: A generalized logical workflow for investigating the biological activity of a novel compound.

Disclaimer: This document is intended for informational purposes for a professional audience. The information provided is based on available public data, which may be limited. All laboratory work should be conducted with appropriate safety precautions and in accordance with institutional and regulatory guidelines. The synthesis protocol described is hypothetical and would require optimization and validation.

References

- 1. chemscene.com [chemscene.com]

- 2. Ethyl 5-(aminomethyl)furan-2-carboxylate | C8H11NO3 | CID 565895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. 1030012-30-6|Ethyl 5-(aminomethyl)furan-2-carboxylate hydrochloride|BLD Pharm [bldpharm.com]

- 5. benchchem.com [benchchem.com]

- 6. georganics.sk [georganics.sk]

A Guide to Commercial Sourcing of Ethyl 5-(aminomethyl)furan-2-carboxylate for Research and Development

For researchers, scientists, and professionals in drug development, the timely and efficient procurement of key chemical intermediates is critical. This technical guide provides an overview of commercial suppliers for Ethyl 5-(aminomethyl)furan-2-carboxylate, a valuable building block in medicinal chemistry and materials science.

Compound Identification

It is important to distinguish between the free base form of the molecule and its more common hydrochloride salt, as they are often listed as separate products with different CAS numbers.

-

Ethyl 5-(aminomethyl)furan-2-carboxylate:

-

CAS Number: 18707-63-6

-

Molecular Formula: C₈H₁₁NO₃

-

Molecular Weight: 169.18 g/mol

-

-

Ethyl 5-(aminomethyl)furan-2-carboxylate hydrochloride:

-

CAS Number: 1030012-30-6

-

Molecular Formula: C₈H₁₂ClNO₃

-

Molecular Weight: 205.64 g/mol

-

Commercial Supplier Overview

The following table summarizes the availability of Ethyl 5-(aminomethyl)furan-2-carboxylate and its hydrochloride salt from various commercial suppliers. Purity levels and pricing are subject to change and should be confirmed directly with the supplier.

| Supplier | Product Name | CAS Number | Purity | Pack Size & Price (USD) |